molecular formula C18H20N2O3S B2548039 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-03-4

2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2548039
CAS No.: 477494-03-4
M. Wt: 344.43
InChI Key: JWVLCUGDVKMILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a thiophene ring, which is further substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring. One common approach is the cyclization of appropriate thiophene precursors under acidic or basic conditions. The benzamide group can be introduced through a reaction with 3-methoxybenzoic acid and an amine derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as 1,4-dioxane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors or automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Amides or esters.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 2-(3-Methoxybenzamido)acetic acid

  • 2-(2-Methoxybenzamido)acetic acid

  • 2-(4-Methoxybenzamido)acetic acid

Uniqueness: 2-(3-Methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its thiophene ring, which imparts distinct chemical and physical properties compared to similar compounds that lack this structural feature.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLCUGDVKMILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.